Desmethylmaprotiline

Pharmacokinetics Brain distribution Chronic dosing

Desmethylmaprotiline (normaprotiline) is the primary active N-demethyl metabolite of maprotiline, formed via CYP2D6. This reference standard is essential for laboratories conducting therapeutic drug monitoring (TDM) of maprotiline, as combined parent-metabolite concentrations correlate with therapeutic response—maprotiline alone does not. In chronic dosing paradigms, desmethylmaprotiline maintains consistent brain penetration unlike the parent compound, making it the superior tool compound for long-term CNS studies. As a selective norepinephrine reuptake inhibitor with negligible beta-1 adrenergic binding (Ki >1000 nM), it serves as a cleaner pharmacological probe compared to structurally similar secondary-amine NRIs. Procure this high-purity reference material for CYP2D6 phenotyping assays, analytical method validation, and receptor occupancy studies requiring stable brain concentrations.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 5721-37-9
Cat. No. B108240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylmaprotiline
CAS5721-37-9
SynonymsDesmethylmaprotiline;  Demethylmaprotiline;  N-Desmethylmaprotiline;  9,10-Ethanoanthracene-9(10H)-propylamine
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN
InChIInChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2
InChIKeyIFHUOEQJTQWFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylmaprotiline (CAS 5721-37-9) for Neuropharmacology Research and Analytical Reference Standards


Desmethylmaprotiline (normaprotiline) is the principal active N-demethyl metabolite of the tetracyclic antidepressant maprotiline [1]. As a secondary amine, it retains potent and selective norepinephrine reuptake inhibition (NRI) while exhibiting a distinct pharmacokinetic and pharmacodynamic profile from its parent compound [2]. The compound is primarily generated via CYP2D6-mediated N-demethylation in vivo, making it a critical reference material for drug metabolism studies and therapeutic drug monitoring of maprotiline [3].

Why Desmethylmaprotiline Cannot Be Substituted by Maprotiline or Other Secondary-Amine NRIs in Specialized Research


Desmethylmaprotiline is not interchangeable with its parent compound maprotiline or structurally similar secondary-amine NRIs such as nortriptyline or desipramine. While these agents share a common mechanism of norepinephrine reuptake inhibition, they exhibit divergent pharmacokinetic properties, tissue distribution patterns, and off-target receptor profiles. Specifically, desmethylmaprotiline demonstrates unique brain penetration kinetics after chronic dosing [1], distinct beta-adrenergic receptor binding profiles [2], and a different metabolic formation pathway via CYP2D6 [3]. These quantifiable differences preclude generic substitution in analytical method development, pharmacokinetic modeling, and receptor occupancy studies. The evidence presented in Section 3 establishes the specific parameters where desmethylmaprotiline must be prioritized over its closest analogs.

Quantitative Differentiation: Desmethylmaprotiline vs. Maprotiline and Secondary-Amine NRI Comparators


Brain Penetration Kinetics After Chronic Dosing: Desmethylmaprotiline vs. Maprotiline

Following chronic oral administration of maprotiline (20 mg/kg) in rats, the brain AUC of desmethylmaprotiline (DMAP) increased 2.3-fold compared to acute dosing, while maprotiline (MAP) brain AUC increased only slightly and did not show a marked change [1]. The kin:kout ratio (brain transfer rate constant ratio) for MAP decreased with chronic administration, whereas the ratio for DMAP remained unchanged [2]. This indicates that DMAP maintains consistent brain permeability under chronic dosing conditions while MAP's permeability becomes inhibited.

Pharmacokinetics Brain distribution Chronic dosing

Serum AUC Increase Upon Chronic Dosing: Desmethylmaprotiline vs. Maprotiline

After chronic oral administration of maprotiline (20 mg/kg) in rats, the serum AUC of desmethylmaprotiline (DMAP) increased 4.1-fold compared to acute administration, whereas the serum AUC of maprotiline (MAP) showed no marked change [1]. The bioavailability of MAP increased 2.6-fold with chronic dosing, and the fraction metabolized to DMAP increased 1.7-fold [2]. This differential accumulation suggests that DMAP's systemic exposure is more sensitive to repeated dosing, with implications for metabolite-driven pharmacology.

Pharmacokinetics Metabolite accumulation Chronic administration

Beta-1 Adrenergic Receptor Binding Affinity: Desmethylmaprotiline vs. Class-Level NRI Expectation

In radioligand displacement assays using [3H]dihydroalprenolol in rat heart tissue, desmethylmaprotiline exhibited a Ki >1000 nM for the beta-1 adrenergic receptor, classifying it as 'Not Active' at this target [1]. By class-level inference, many tricyclic and tetracyclic antidepressants demonstrate measurable beta-adrenergic antagonism, which contributes to cardiovascular side effects. While direct comparative Ki values for maprotiline or nortriptyline at this specific assay are not available from the same source, the complete lack of activity (Ki >1000 nM) for desmethylmaprotiline suggests a favorable off-target profile relative to the broader class.

Receptor binding Off-target pharmacology Adrenergic receptors

Clinical Exposure-Response Relationship: Combined Maprotiline + Desmethylmaprotiline vs. Maprotiline Alone

In a double-blind controlled study of maprotiline in depressed patients (n=12), the mean maprotiline concentration in the effective group (markedly improved + moderately improved) was 306.9 ± 112.9 ng/mL, compared to 244.4 ± 43.0 ng/mL in the non-effective group—a difference that did not reach statistical significance [1]. However, correlations of combined maprotiline plus desmethylmaprotiline blood concentrations with efficacy (Hamilton rating scale variation rates) showed a tendency toward higher therapeutic responses at higher combined concentrations [2]. This suggests that desmethylmaprotiline contributes meaningfully to overall clinical effect, and monitoring only the parent drug underestimates total pharmacologically active exposure.

Therapeutic drug monitoring Clinical pharmacology Exposure-response

Analytical Differentiation: GC-MS Quantification Precision for Desmethylmaprotiline

A validated GLC-mass spectrometric assay using stable isotope-labeled maprotiline-d3 as internal standard achieved a lower limit of quantitation of 2 ng/mL for both maprotiline and desmethylmaprotiline in human and animal plasma, with ~5% precision [1]. The calibration curves were linear with slopes of 0.99 ± 0.01 for maprotiline and 0.98 ± 0.02 for desmethylmaprotiline, both with nearly zero intercepts [2]. While method performance is comparable for both analytes, the availability of a validated, highly precise method for simultaneous quantitation establishes desmethylmaprotiline as a necessary reference standard for any laboratory conducting maprotiline pharmacokinetic or bioequivalence studies.

Bioanalytical method validation GC-MS Pharmacokinetic studies

High-Value Research and Industrial Applications for Desmethylmaprotiline (CAS 5721-37-9)


Chronic Neuropharmacology Studies Requiring Stable CNS Drug Exposure

Investigators conducting long-term antidepressant studies in rodent models should prioritize desmethylmaprotiline over maprotiline. Evidence shows that after chronic dosing, maprotiline's brain permeability becomes inhibited (decreased kin:kout ratio), while desmethylmaprotiline maintains unchanged brain transfer kinetics [1]. This consistent CNS penetration makes desmethylmaprotiline the superior tool compound for chronic exposure paradigms where stable brain concentrations are critical for interpreting behavioral or neurochemical endpoints.

Therapeutic Drug Monitoring (TDM) of Maprotiline in Clinical Laboratories

Clinical pharmacology laboratories performing TDM of maprotiline must include desmethylmaprotiline in their analytical panels. Data from a controlled clinical trial demonstrate that combined maprotiline + desmethylmaprotiline concentrations correlate with therapeutic response, whereas maprotiline alone does not show a statistically significant exposure-response relationship [2]. Validated GC-MS and HPLC methods exist for simultaneous quantitation of both analytes with LLOQ of 2 ng/mL and ~5% precision [3]. Procuring high-purity desmethylmaprotiline reference material is therefore essential for accurate TDM method calibration.

Off-Target Receptor Profiling and Cardiovascular Safety Screening

Researchers conducting receptor binding panels to characterize NRI tool compounds should select desmethylmaprotiline as a cleaner probe. The compound shows no measurable activity at beta-1 adrenergic receptors (Ki >1000 nM) [4], suggesting minimal off-target cardiovascular liability via this pathway. For cardiovascular safety pharmacology studies comparing hERG channel blockade across NRI analogs, desmethylmaprotiline provides a useful comparator lacking beta-adrenergic interference, though direct hERG data for the metabolite itself remain to be established.

CYP2D6-Mediated Drug Metabolism and Pharmacogenomics Research

Desmethylmaprotiline is formed exclusively via N-demethylation of maprotiline, a reaction catalyzed primarily by CYP2D6 with minor contribution from CYP1A2 [5]. This makes desmethylmaprotiline a valuable probe for in vitro CYP2D6 phenotyping studies, drug-drug interaction screening, and pharmacogenomic investigations of CYP2D6 polymorphism effects on antidepressant metabolism. Researchers requiring a CYP2D6-dependent metabolite for enzyme activity assays should procure desmethylmaprotiline as an authentic reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylmaprotiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.